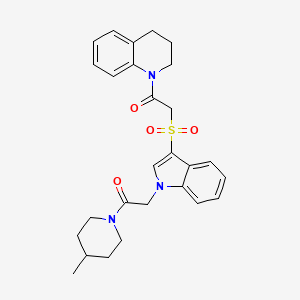

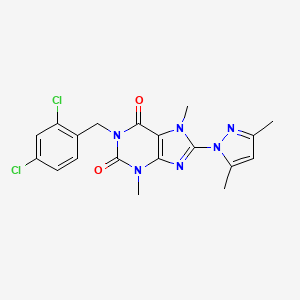

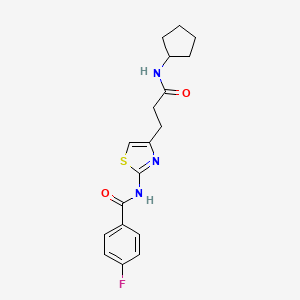

![molecular formula C11H13N3O B2962297 5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2379946-34-4](/img/structure/B2962297.png)

5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one , often referred to as PPs , belongs to a family of pyrazolo[1,5-a]pyrimidines. These compounds exhibit significant potential for optical applications due to their tunable photophysical properties and greener synthetic methodologies compared to other fluorophores. PPs are strategically designed molecules with key features that make them attractive for various scientific and technological purposes .

Synthesis Analysis

The synthesis of PPs involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine. This reaction yields 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%). The synthetic protocol is straightforward and employs Cs2CO3 as a base, making it practical for large-scale production .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrazin-4-one core with a 3-methylbut-2-enyl substituent. The fused ring system provides rigidity and contributes to its optical properties. The position of electron-donating or electron-withdrawing groups on the fused ring significantly influences absorption and emission behaviors .

Chemical Reactions Analysis

PPs exhibit good solid-state emission intensities, making them suitable for designing solid-state emitters. Their stability and properties are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G. The electronic structure analysis based on DFT and TD-DFT calculations reveals that electron-donating groups at position 7 favor large absorption/emission intensities due to intramolecular charge transfer (ICT) effects. Conversely, electron-withdrawing groups result in lower intensities .

Physical And Chemical Properties Analysis

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(2)4-6-13-7-8-14-10(11(13)15)3-5-12-14/h3-5,7-8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSXBQAAFYSSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=CN2C(=CC=N2)C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

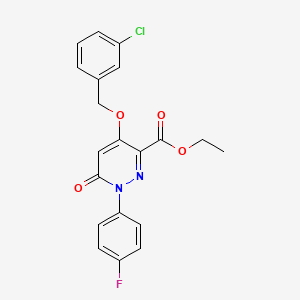

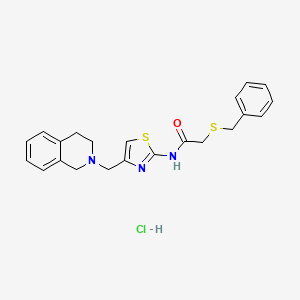

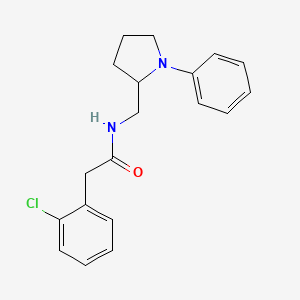

![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)

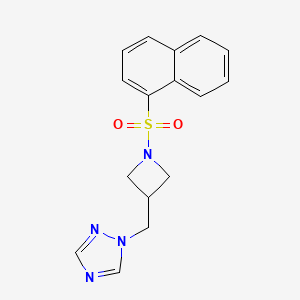

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)